molecular formula C17H14N2O2S B3910565 (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE

(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE

Cat. No.: B3910565
M. Wt: 310.4 g/mol
InChI Key: HUYVLVWVLPXXIS-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a naphthalene moiety, an ethylidene group, and a thiophene carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the reaction of naphthalene derivatives with ethylidene and thiophene carboxylate precursors. One common method involves the condensation of 1-naphthylamine with ethylidene thiophene-2-carboxylate under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Industry

Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE lies in its combination of a naphthalene moiety with a thiophene carboxylate group. This structural arrangement imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-16(19-21-17(20)15-9-4-10-22-15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYVLVWVLPXXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
Reactant of Route 6
(Z)-[1-AMINO-2-(NAPHTHALEN-1-YL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE

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